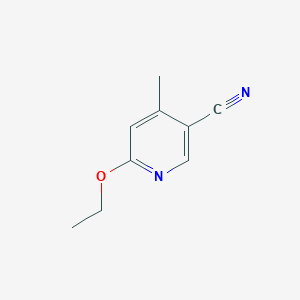

6-Ethoxy-4-methylnicotinonitrile

Description

Historical Context and Significance of Pyridine (B92270) Derivatives in Organic Chemistry Research

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. researchgate.netglobalresearchonline.net Its discovery dates back to 1846, when it was first isolated by Anderson. researchgate.netnih.gov However, its structure was not fully elucidated until the work of Wilhelm Körner in 1869 and James Dewar in 1871. researchgate.netnih.gov A significant milestone in pyridine chemistry was the first synthesis of a heteroaromatic compound by William Ramsay in 1876, who produced pyridine by reacting acetylene (B1199291) with hydrogen cyanide. researchgate.netnih.gov

The importance of pyridine derivatives in research surged in the 1930s with the discovery of niacin (nicotinic acid, a pyridine derivative) and its role in treating diseases like dermatitis and dementia. researchgate.net This discovery highlighted the biological significance of the pyridine ring, which is now recognized as a core component in numerous natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. nih.govresearchgate.net In medicinal chemistry, pyridine derivatives are extensively explored due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. wisdomlib.org The nitrogen atom in the pyridine ring is a key feature, as its non-bonding electron pair can participate in hydrogen bonding with biological targets, enhancing the pharmacokinetic properties of drugs. nih.gov

The Nicotinonitrile Moiety as a Privileged Structure in Contemporary Chemical Synthesis

Nicotinonitrile, also known as 3-cyanopyridine, is a pyridine derivative where a nitrile group is attached to the 3-position of the pyridine ring. ekb.egwikipedia.org This particular arrangement of atoms, the nicotinonitrile moiety, is considered a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. ekb.egresearchgate.net

The significance of the nicotinonitrile scaffold is underscored by its presence in several marketed drugs, such as the anticancer agents bosutinib (B1684425) and neratinib, and the cardiotonic agents milrinone (B1677136) and olprinone. ekb.egresearchgate.net The diverse biological activities associated with nicotinonitrile derivatives, including antioxidant, anti-inflammatory, and anticancer properties, have fueled extensive research into their synthesis and modification. ekb.egresearchgate.net The ability to readily functionalize the nicotinonitrile ring allows chemists to create a wide array of compounds with tailored biological activities. researchgate.net

Structural Classification and Nomenclature of Substituted Nicotinonitriles, with Emphasis on 6-Ethoxy-4-methylnicotinonitrile

The nomenclature of substituted nicotinonitriles follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is nicotinonitrile, and the positions of substituents on the pyridine ring are indicated by numbers. teachy.ai

In the case of 6-Ethoxy-4-methylnicotinonitrile , the name precisely describes its molecular architecture:

Nicotinonitrile: This indicates the core structure is a pyridine ring with a nitrile (-C≡N) group at the 3-position.

6-Ethoxy: An ethoxy group (-OCH2CH3) is attached to the 6-position of the pyridine ring.

4-methyl: A methyl group (-CH3) is attached to the 4-position of the pyridine ring.

Therefore, the structure consists of a pyridine ring substituted with a nitrile group at position 3, a methyl group at position 4, and an ethoxy group at position 6.

Below is a table detailing the structural components and their nomenclature:

| Component | Chemical Formula | Position on Pyridine Ring |

| Nicotinonitrile (core) | C6H3N2 | - |

| Ethoxy group | -OCH2CH3 | 6 |

| Methyl group | -CH3 | 4 |

Overview of Academic Research Trends Pertaining to Pyridine-Nitrile Compounds

Academic research on pyridine-nitrile compounds, a class that includes nicotinonitrile and its derivatives, is a vibrant and expanding field. A significant portion of this research is concentrated in medicinal chemistry, driven by the diverse pharmacological activities exhibited by these compounds. ekb.egresearchgate.net

Current research trends can be summarized as follows:

Drug Discovery and Development: A primary focus is the synthesis and evaluation of novel pyridine-nitrile derivatives as potential therapeutic agents. Researchers are particularly interested in their applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. globalresearchonline.netwisdomlib.orgekb.eg The development of kinase inhibitors for cancer therapy is a notable area of investigation, with several approved drugs containing the pyridine scaffold. researchgate.netrsc.org

Catalysis and Synthesis: There is ongoing research into developing efficient and environmentally friendly methods for synthesizing substituted pyridines and nicotinonitriles. This includes the use of novel catalysts and multicomponent reactions to build molecular complexity in a single step. researchgate.netnih.gov

Materials Science: The unique electronic properties of pyridine-nitrile compounds make them of interest in the development of functional materials, such as ligands for organometallic complexes and components of conductive polymers. nih.gov

Agrochemicals: The pyridine scaffold is also found in a number of agrochemicals, and research continues to explore new derivatives for potential use as herbicides and pesticides. rsc.org

The versatility of the pyridine-nitrile framework ensures its continued importance in both academic and industrial research, with the potential for the discovery of new applications and compounds with significant societal impact.

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

6-ethoxy-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C9H10N2O/c1-3-12-9-4-7(2)8(5-10)6-11-9/h4,6H,3H2,1-2H3 |

InChI Key |

DNUVHQRYTWJYKK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C(=C1)C)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Ethoxy 4 Methylnicotinonitrile and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 6-Ethoxy-4-methylnicotinonitrile reveals several logical disconnection points, leading to readily available starting materials. The primary disconnections focus on the formation of the pyridine (B92270) ring and the introduction of the key substituents: the ethoxy, methyl, and nitrile groups.

A common strategy involves disconnecting the C-N and C-C bonds of the pyridine ring, which points towards multi-component reactions (MCRs) as a convergent approach. For instance, a three-component reaction could be envisaged between an enone, a nitrile-containing active methylene (B1212753) compound, and an ammonia source. Another key disconnection is at the C-O bond of the ethoxy group, suggesting a nucleophilic aromatic substitution on a pre-formed pyridine ring.

Classical Pyridine Synthesis Approaches Applied to 6-Ethoxy-4-methylnicotinonitrile Synthesis

Classical methods for pyridine synthesis often involve the condensation of carbonyl compounds with a source of ammonia to construct the heterocyclic ring. acsgcipr.orgbaranlab.org These methods can be adapted for the synthesis of 6-Ethoxy-4-methylnicotinonitrile.

Hantzsch-type Condensations and their Adaptations

The Hantzsch pyridine synthesis is a well-established multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgchemtube3d.comambeed.com The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org

For the synthesis of a 6-Ethoxy-4-methylnicotinonitrile analogue, a β-ketoester containing the ethoxy group and an aldehyde would be required. The nitrile group can be introduced via a cyanoacetate derivative. The reaction proceeds through intermediates such as an enamine and a Knoevenagel condensation product. organic-chemistry.org While the classical Hantzsch synthesis yields symmetrically substituted pyridines, modifications have been developed to allow for the synthesis of unsymmetrical pyridines. baranlab.org

Table 1: Key Features of Hantzsch Pyridine Synthesis

| Feature | Description |

| Reactants | Aldehyde, 2 eq. of β-ketoester, Ammonia/Ammonium Acetate |

| Initial Product | Dihydropyridine |

| Final Product | Pyridine (after oxidation) |

| Key Intermediates | Enamine, Knoevenagel condensation product |

| Modifications | Allow for asymmetric pyridine synthesis |

Multi-component Reactions (MCRs) Incorporating Nitrile Precursors

Multi-component reactions (MCRs) are highly efficient for the synthesis of complex molecules like nicotinonitriles in a single step. acs.org These reactions are atom-economical and can be environmentally friendly, especially when conducted in green solvents or under solvent-free conditions. acsgcipr.orgacs.org

One common MCR approach for nicotinonitrile synthesis involves the reaction of chalcones with malononitrile and ammonium acetate. nih.govresearchgate.net This method can be adapted by using an appropriately substituted chalcone (B49325) precursor to introduce the methyl group. Another versatile MCR involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate. ekb.eg Catalysts such as nanomagnetic metal-organic frameworks have been employed to promote these reactions under solvent-free conditions, leading to excellent yields. acs.org

Knoevenagel Condensation and Subsequent Cyclization Pathways

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction is a key step in many pyridine syntheses. For instance, the reaction of an aldehyde with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, forms a crucial intermediate that can then undergo cyclization to form the pyridine ring. ekb.egwikipedia.org

In the context of 6-Ethoxy-4-methylnicotinonitrile synthesis, a Knoevenagel condensation between an appropriate aldehyde and a nitrile-containing active methylene compound would be followed by a Michael addition and subsequent cyclization. The ethoxy and methyl groups can be incorporated into the initial reactants. For example, a β-dicarbonyl derivative can react with malononitrile in the presence of a base to yield a substituted 2-oxopyridine-3-carbonitrile, which can be further functionalized. ekb.eg

Modern Synthetic Transformations for Introducing Ethoxy and Methyl Substituents

Modern synthetic methods offer more direct and efficient ways to introduce specific substituents onto a pre-existing pyridine ring.

Nucleophilic Substitution Reactions at the Pyridine Ring (e.g., Halide Displacement by Ethoxide)

The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgstackexchange.comgcwgandhinagar.com This reactivity can be exploited to introduce the ethoxy group at the 6-position of a pre-functionalized nicotinonitrile.

A common strategy involves the displacement of a good leaving group, such as a halide, by an ethoxide nucleophile. For example, 6-chloronicotinonitrile can be treated with sodium ethoxide to yield the corresponding 6-ethoxynicotinonitrile. nih.gov The presence of electron-withdrawing groups on the pyridine ring can further activate it towards nucleophilic attack. youtube.com This method is highly effective for the late-stage introduction of alkoxy groups.

Table 2: Comparison of Synthetic Strategies for 6-Ethoxy-4-methylnicotinonitrile

| Strategy | Description | Advantages | Disadvantages |

| Hantzsch Synthesis | Multi-component reaction of an aldehyde, β-ketoester, and ammonia source. | Well-established, convergent. | May require subsequent oxidation; classical conditions can be harsh. |

| Other MCRs | One-pot reactions of multiple components, often including malononitrile. | High atom economy, operational simplicity. | Substrate scope can be limited. |

| Knoevenagel Condensation | Condensation of a carbonyl with an active methylene compound, followed by cyclization. | Versatile for forming C-C bonds. | May require multiple steps. |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., halide) on a pre-formed pyridine ring with ethoxide. | Efficient for late-stage functionalization. | Requires a pre-functionalized pyridine starting material. |

Alkylation Strategies for Methyl Group Incorporation

The incorporation of a methyl group at the C-4 position of the nicotinonitrile scaffold is a critical step that significantly influences the molecule's properties. A common strategy for introducing this group involves starting with simple, readily available acyclic precursors. For instance, a synthetic route to the core 4-methylnicotinonitrile structure can commence with a Knoevenagel condensation between acetone and malononitrile. organic-chemistry.org This reaction forms isopropylidenemalononitrile, which effectively serves as the source of the 4-methyl group and the adjacent carbon atoms of the pyridine ring.

Subsequent reaction of this intermediate with a reagent like dimethylformamide dimethyl acetal (DMF-DMA) introduces the remaining atoms required to form the pyridine ring. organic-chemistry.org This approach highlights a synthetic strategy where the desired alkyl substituent is incorporated from the very beginning of the synthetic sequence, using a simple ketone as the alkyl source. This method avoids the complexities and potential regioselectivity issues associated with direct C-H alkylation of a pre-formed pyridine ring.

Alternative approaches for alkylating pyridines at the 4-position have also been developed, employing dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence. researchgate.net This method allows for the coupling of a wide variety of substituted pyridines and aldehydes, offering a pathway for late-stage functionalization, including methylation. researchgate.net

One-Pot Synthetic Procedures and their Optimization

One-pot multicomponent reactions represent a highly efficient and atom-economical approach for the synthesis of complex heterocyclic structures like substituted nicotinonitriles. nih.govresearchgate.net These procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages, including reduced solvent usage, lower costs, and shorter synthesis times. nih.govresearchgate.net

The synthesis of various substituted nicotinonitriles has been successfully achieved through one-pot methodologies. For example, a copper-catalyzed three-component reaction of 3-bromopropenals, benzoylacetonitriles, and ammonium acetate can yield disubstituted nicotinonitriles. nih.gov Similarly, highly functionalized 2-alkoxy-pyridine-3-carbonitriles have been synthesized via a one-pot multicomponent reaction involving 2-aryl-methylidineindan-1-ones, malononitrile, and potassium carbonate in an alcohol solvent (methanol or ethanol). nih.gov The alcohol in this case acts as both the solvent and the source of the alkoxy group.

Optimization of these one-pot procedures involves screening various parameters to maximize yield and purity. Key variables include:

Catalyst: The choice and loading of the catalyst (e.g., bases like K2CO3 or DIPEA, or metal catalysts) are critical. organic-chemistry.orgnih.gov

Solvent: The solvent can influence reactant solubility and reaction rates. organic-chemistry.org

Temperature: Reaction temperature affects reaction kinetics and can be optimized for efficiency.

Stoichiometry: The molar ratios of the reactants are adjusted to ensure complete conversion and minimize side products.

The table below summarizes the optimization of a model one-pot synthesis for related pyridine derivatives.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | Ethanol | Reflux | Trace |

| 2 | K2CO3 | Ethanol | Reflux | 85 |

| 3 | Piperidine | Ethanol | Reflux | 78 |

| 4 | K2CO3 | Methanol | Reflux | 82 |

| 5 | K2CO3 | THF | Reflux | 65 |

Catalytic Systems and Reaction Conditions for Enhanced Synthesis

The synthesis of the nicotinonitrile core and its subsequent functionalization are often reliant on carefully selected catalytic systems and reaction conditions to ensure high yields and selectivity. Both the formation of the pyridine ring and the introduction of substituents like the ethoxy group can be catalytically driven processes.

Homogeneous and Heterogeneous Catalysis in Nicotinonitrile Formation

Catalysis in organic synthesis is broadly categorized into homogeneous and heterogeneous systems, both of which are applicable to nicotinonitrile formation.

Homogeneous catalysis occurs when the catalyst is in the same phase as the reactants. nih.gov This often leads to high activity and selectivity under mild reaction conditions because the active sites of the catalyst are readily accessible to the reacting molecules. nih.gov Examples include base-catalyzed condensation reactions in the liquid phase, where a soluble base like piperidine or DIPEA facilitates the cyclization steps. organic-chemistry.orgnih.gov

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. A primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, allowing for catalyst recycling and simpler product purification. nih.gov For the synthesis of pyridine derivatives, solid acid or base catalysts like aluminum oxide or montmorillonite K-10 clay can be employed to facilitate condensation and cyclization reactions. organic-chemistry.orgnih.gov For instance, the Knoevenagel condensation of acetone and malononitrile can be effectively catalyzed by solid aluminum oxide. organic-chemistry.org

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants in the same phase | Catalyst and reactants in different phases |

| Activity/Selectivity | Often high | Can be lower due to mass transfer limitations |

| Catalyst Separation | Often difficult and costly | Generally simple (e.g., filtration) |

| Recyclability | Challenging | Straightforward |

| Reaction Conditions | Typically mild | Can require higher temperatures/pressures |

Solvent Effects and Solvent-Free Methodologies

The choice of solvent can profoundly impact the outcome of a chemical reaction by influencing reactant solubility, reaction rates, and even the position of chemical equilibria. In the synthesis of nicotinonitrile derivatives, solvents such as ethanol, methanol, or tetrahydrofuran (THF) are commonly used. organic-chemistry.orgnih.govnih.gov Polar protic solvents like ethanol can participate in the reaction, for example, by acting as the source for an alkoxy group in the presence of a base. nih.gov

In line with the principles of green chemistry, there is a growing emphasis on reducing or eliminating the use of volatile and hazardous organic solvents. Solvent-free methodologies offer significant environmental benefits by minimizing pollution and reducing costs associated with solvent purchase and disposal. These reactions, often conducted by grinding solid reactants together or by heating a neat mixture of reactants, can sometimes lead to higher yields and shorter reaction times compared to solution-phase synthesis. hymasynthesis.com For example, the Hantzsch condensation to form polyhydro-quinoline derivatives has been successfully performed under solvent-free conditions using nickel nanoparticles as a heterogeneous catalyst. google.com

Influence of Temperature and Pressure on Reaction Outcomes (e.g., Microwave Irradiation)

Temperature and pressure are fundamental parameters that control the rate and direction of chemical reactions. Increasing the temperature generally accelerates reaction rates, but can also lead to the formation of undesired byproducts.

A modern technique that utilizes these parameters effectively is microwave-assisted synthesis . google.com Microwave irradiation facilitates rapid and uniform heating of the reaction mixture through dielectric heating. hymasynthesis.com This often results in dramatic reductions in reaction times, from hours to minutes, and frequently leads to higher product yields and cleaner reaction profiles. google.com Reactions can be conducted in sealed vessels, allowing the temperature to be raised far above the solvent's atmospheric boiling point, thereby increasing pressure and further accelerating the reaction. Numerous syntheses of N-heterocycles, including substituted pyridines and quinolines, have demonstrated significant improvements when conducted under microwave irradiation compared to conventional heating methods. google.com

| Method | Typical Reaction Time | Typical Yield | Notes |

| Conventional Heating | 6 hours | 79% | Standard reflux conditions. |

| Microwave Irradiation | 10-25 minutes | 92-97% | Sealed vessel, elevated temperature and pressure. hymasynthesis.com |

Regioselectivity and Stereoselectivity in the Synthesis of 6-Ethoxy-4-methylnicotinonitrile

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic rings, as it determines the specific arrangement of functional groups. The synthesis of 6-Ethoxy-4-methylnicotinonitrile requires precise control to achieve the desired 2, 3, 4-substitution pattern (using IUPAC nomenclature where the nitrile is at position 3 and the ethoxy at position 2).

A plausible synthetic pathway that establishes this regiochemistry starts with acyclic precursors. The condensation of acetone and malononitrile, followed by reaction with an orthoformate ester and acetic anhydride, can generate an intermediate such as 2-(3-ethoxy-1-methyl-(E)-2-propenylidene)malononitrile. When this intermediate is treated with ammonia, it undergoes a cyclization reaction. The reaction mechanism inherently directs the substituents to their final positions:

The methyl group (from acetone) is locked into the 4-position .

The nitrile group (from malononitrile) is positioned at the 3-position .

The cyclization with ammonia initially forms a 2-amino group, which can be subsequently converted to a 2-hydroxy group (a pyridone).

This 2-hydroxy-4-methyl-3-cyanopyridine (or 6-hydroxy-4-methylnicotinonitrile) is a key intermediate. The hydroxyl group at the 2-position (equivalent to the 6-position) can then be converted to the desired ethoxy group through standard Williamson ether synthesis (e.g., reaction with an ethyl halide in the presence of a base) or by chlorination with POCl₃ followed by nucleophilic substitution with sodium ethoxide. This sequence of reactions ensures the unambiguous formation of the 6-ethoxy-4-methylnicotinonitrile isomer. The regiochemical outcome is dictated by the inherent reactivity and connectivity of the acyclic precursors used in the ring-forming step.

As 6-Ethoxy-4-methylnicotinonitrile is an achiral, aromatic molecule, stereoselectivity is not a factor in its direct synthesis.

Controlling Substitution Patterns on the Pyridine Core

The de novo synthesis of the pyridine ring offers a powerful approach to introduce a wide range of substituents with high regioselectivity. organic-chemistry.org Traditional methods, such as the Hantzsch and Bohlmann-Rahtz syntheses, while effective, can be limited by the requirement for specific electron-withdrawing groups in the starting materials. nih.gov Modern methodologies have sought to overcome these limitations, providing more flexible and modular routes to highly functionalized pyridines.

One prominent strategy involves the use of cycloaddition reactions. The transition metal-catalyzed [2+2+2] cycloaddition of nitriles with alkynes has emerged as a potent tool for constructing pyridine rings, allowing for control over the substitution pattern and even the introduction of chirality under mild conditions. acs.org Another approach utilizes a cascade reaction involving a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to yield highly substituted pyridines in moderate to excellent yields. nih.govacs.orgorganic-chemistry.org This method is noted for its good functional group tolerance. nih.govacs.org

Multicomponent reactions also provide an efficient pathway to substituted pyridines. A two-pot, three-component procedure has been developed based on the Diels-Alder reactions of 2-azadienes, which are generated in situ via a redox-neutral intermolecular catalytic aza-Wittig reaction. nih.gov This approach allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from readily available aldehydes, α,β-unsaturated carboxylic acids, and enamines. nih.gov

For the specific class of nicotinonitriles, cyclization reactions of chalcone derivatives with malononitrile in the presence of a sodium alkoxide solution have been reported for the synthesis of related structures, such as 6-(4-aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. nih.gov This highlights a potential route for introducing the ethoxy and nitrile functionalities found in 6-Ethoxy-4-methylnicotinonitrile. The synthesis of chloro-substituted nicotinonitriles, which can serve as precursors for further functionalization, has also been documented. For instance, 2-chloro-4-methylnicotinonitrile can be prepared from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile, followed by chlorination with phosphorus oxychloride and phosphorus pentachloride. google.com Similarly, 4-chloro-6-methylnicotinonitrile can be synthesized from 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide using a similar chlorination procedure. chemicalbook.com

| Methodology | Key Features | Applicability to 6-Ethoxy-4-methylnicotinonitrile Analogues |

| Transition Metal-Catalyzed [2+2+2] Cycloaddition | High control over substitution, potential for chirality. | Construction of the pyridine core with various substituents. |

| Copper-Catalyzed Cascade Reaction | Modular, good functional group tolerance. | Synthesis of highly substituted pyridines from simple precursors. |

| Multicomponent Diels-Alder Reaction | Rapid assembly of diverse structures. | Efficient access to tri- and tetrasubstituted pyridines. |

| Chalcone-Malononitrile Cyclization | Direct route to alkoxy-nicotinonitriles. | Introduction of the ethoxy and nitrile groups. |

| Chlorination of Pyridones | Provides reactive intermediates for further substitution. | Synthesis of chloro-nicotinonitrile precursors for introducing the ethoxy group via nucleophilic substitution. |

Diastereoselective and Enantioselective Synthesis Approaches

The development of diastereoselective and enantioselective methods for the synthesis of substituted pyridines and their derivatives is of paramount importance, particularly in drug discovery where specific stereoisomers often exhibit desired biological activity.

A diastereoselective approach for preparing novel substituted pyridines has been demonstrated through a one-pot, four-component reaction of aromatic aldehydes, malononitrile, a pyrimidopyrimidine derivative, and an alcohol in the presence of an organic base catalyst. thieme-connect.com This method yields highly substituted tetrahydropyridine derivatives with high diastereoselectivity, the stereochemistry of which has been confirmed by X-ray diffraction analysis. thieme-connect.com While this example leads to a tetrahydropyridine, such strategies showcase the potential for controlling stereocenters in pyridine-containing rings through multicomponent reactions.

In the realm of enantioselective synthesis, efforts have been made to functionalize the pyridine ring in an asymmetric manner. One strategy involves the palladium-catalyzed decarboxylative allylation of 4-substituted pyridines, aiming to develop an enantioselective variant. yorku.ca Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with phenyl pyridine-1(2H)-carboxylate have been employed to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.govacs.org Subsequent reduction of these tetrahydropyridines can provide access to a variety of enantioenriched 3-substituted piperidines, which are prevalent motifs in pharmaceuticals. nih.govacs.org

These enantioselective methods, while not directly applied to the synthesis of 6-Ethoxy-4-methylnicotinonitrile, demonstrate the feasibility of introducing chirality into pyridine-containing scaffolds. The principles of using chiral catalysts and auxiliaries in conjunction with pyridine functionalization strategies could potentially be adapted to achieve the enantioselective synthesis of structural analogues of 6-Ethoxy-4-methylnicotinonitrile bearing stereocenters.

| Approach | Description | Potential Application to Analogues |

| Diastereoselective Multicomponent Reaction | A one-pot, four-component reaction yielding highly substituted tetrahydropyridines with high diastereoselectivity. thieme-connect.com | Synthesis of analogues with multiple stereocenters on a partially reduced pyridine core. |

| Enantioselective Palladium-Catalyzed Allylation | A method for the selective allylation of 4-substituted pyridines with potential for an enantioselective variant. yorku.ca | Introduction of a chiral substituent at the 4-position of the pyridine ring. |

| Enantioselective Rhodium-Catalyzed Heck Reaction | Asymmetric synthesis of 3-substituted tetrahydropyridines from pyridine derivatives and boronic acids. nih.govacs.org | Creation of chiral analogues with substituents at the 3-position of a reduced pyridine ring. |

Derivatization Strategies for Advanced Molecular Architectures and Functional Materials

Development of Novel Conjugates and Hybrid Molecules

The creation of novel conjugates and hybrid molecules from a central scaffold can lead to materials with unique electronic, optical, or host-guest properties.

While the direct conversion of 6-Ethoxy-4-methylnicotinonitrile to a bipyridyl derivative is not documented in the retrieved literature, the synthesis of bipyridyls is a well-established field. nih.gov Methods often involve the coupling of pyridine (B92270) derivatives. nih.gov Theoretically, the pyridine ring of 6-Ethoxy-4-methylnicotinonitrile could be functionalized with a leaving group (e.g., a halogen) to enable cross-coupling reactions (like Suzuki or Stille coupling) with another pyridine unit, though specific examples for this compound are absent.

Polycondensation is a process where bifunctional or polyfunctional monomers react to form polymers, often with the elimination of a small molecule like water or alcohol. gdckulgam.edu.inmelscience.comfarabi.university For 6-Ethoxy-4-methylnicotinonitrile to act as a monomer in polycondensation, it would need to be derivatized to possess at least two reactive functional groups. For instance, the methyl group could be oxidized to a carboxylic acid and the nitrile group could be hydrolyzed to an amine, creating an amino acid-like monomer suitable for forming polyamides. However, no research demonstrating such a polycondensation from this specific nitrile has been found.

There is no available research describing the incorporation of 6-Ethoxy-4-methylnicotinonitrile into macrocyclic architectures like pillar[n]arenes. The synthesis of pillar[n]arenes typically involves the cyclization of hydroquinone (B1673460) derivatives, which are structurally distinct from this nicotinonitrile. While nicotinonitrile derivatives have been used to create other types of macrocycles, no examples specifically using the 6-ethoxy-4-methyl variant were identified.

Chiral Derivatization and Resolution Techniques for Enantiomeric Studies

6-Ethoxy-4-methylnicotinonitrile is an achiral molecule as it does not possess a stereocenter. To perform enantiomeric studies, it would first need to be converted into a chiral derivative. This could theoretically be achieved through a reaction that introduces a chiral center. For example, a nucleophilic addition to the pyridine ring or a reaction at the methyl group could create a new stereocenter.

Following such a derivatization, the resulting racemic mixture would require resolution. Standard techniques include separation via chiral high-performance liquid chromatography (HPLC) or by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography or crystallization. mdpi.com While these are standard methodologies, there is no published research applying them to derivatives of 6-Ethoxy-4-methylnicotinonitrile.

Utilization as a Precursor for Material Science Applications (e.g., Polymerization, Supramolecular Assembly)

The unique molecular architecture of 6-ethoxy-4-methylnicotinonitrile, characterized by an electron-rich pyridine ring, a reactive nitrile group, and strategically positioned ethoxy and methyl substituents, makes it a promising candidate as a precursor in the burgeoning field of material science. Its functional groups offer versatile handles for derivatization and incorporation into larger molecular and macromolecular structures. This section explores the potential of 6-ethoxy-4-methylnicotinonitrile in polymerization and supramolecular assembly, drawing upon the established chemistry of related nicotinonitrile derivatives to forecast its utility in creating advanced functional materials.

While direct research on the polymerization of 6-ethoxy-4-methylnicotinonitrile is not extensively documented in publicly available literature, its structural motifs suggest a significant aptitude for serving as a monomer or a key building block in various polymerization strategies. The nitrile group and the aromatic pyridine ring are both amenable to a range of polymerization reactions, opening avenues for the creation of novel polymers with tailored properties.

For instance, the nitrile group can be a versatile precursor for polymerization. It can potentially undergo trimerization to form triazine rings, leading to the formation of highly cross-linked and thermally stable polymers known as triazine resins. This approach is valued for producing materials with high thermal and chemical resistance. Furthermore, the nitrile group can be chemically transformed into other polymerizable functionalities, such as an amine or a carboxylic acid group, thereby expanding its utility in polymer synthesis.

The pyridine ring itself can participate in polymerization. The nitrogen atom in the pyridine ring can be quaternized, which can be a step in the synthesis of ion-containing polymers (ionomers) or poly(ionic liquid)s. These materials are of great interest for applications in membranes, electrolytes, and catalysts.

Drawing parallels from advances in the synthesis of functional polymers from other heterocyclic precursors, one can envision the incorporation of 6-ethoxy-4-methylnicotinonitrile into polymer backbones to impart specific properties. The ethoxy and methyl groups can influence the solubility, processability, and thermal properties of the resulting polymers. For example, the incorporation of this monomer could enhance the thermal stability or modify the refractive index of materials.

The table below outlines hypothetical polymerization reactions involving a conceptual monomer derived from 6-ethoxy-4-methylnicotinonitrile, illustrating its potential in creating diverse polymer architectures.

Table 1: Potential Polymerization Reactions and Properties of Polymers Derived from a 6-Ethoxy-4-methylnicotinonitrile-based Monomer

| Polymerization Method | Conceptual Monomer | Resulting Polymer Structure | Potential Properties and Applications |

| Chain-growth Polymerization | Vinyl-substituted 6-ethoxy-4-methylnicotinonitrile | Polystyrene-like backbone with pendant nicotinonitrile groups | High refractive index, thermal stability. Potential for optical plastics and films. |

| Step-growth Polymerization | Diamino- or dihydroxy-functionalized 6-ethoxy-4-methylnicotinonitrile | Polyamide or polyester (B1180765) with nicotinonitrile units in the main chain | Enhanced thermal resistance, specific interactions. Applications in high-performance fibers and engineering plastics. |

| Ring-opening Polymerization | N-alkylated pyridinium (B92312) salt of 6-ethoxy-4-methylnicotinonitrile | Poly(pyridinium) ionene | Ionic conductivity, antimicrobial activity. Potential use in solid polymer electrolytes and antimicrobial coatings. |

The field of supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The molecular features of 6-ethoxy-4-methylnicotinonitrile make it an excellent candidate for the construction of sophisticated supramolecular assemblies.

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions. The nitrile group is also a known participant in hydrogen bonding and can coordinate with metals. The aromatic pyridine ring is capable of engaging in π-π stacking interactions, which are crucial for the self-assembly of many organic molecules into well-defined architectures.

The interplay of these non-covalent interactions can direct the self-assembly of 6-ethoxy-4-methylnicotinonitrile molecules into one-, two-, or three-dimensional networks. The resulting crystal structures could exhibit interesting properties, such as porosity for gas storage or separation, or specific host-guest recognition capabilities.

The crystal structure of the parent compound, nicotinonitrile, reveals a monoclinic crystal system where molecules are arranged in a way that allows for intermolecular interactions. While the specific crystal structure of 6-ethoxy-4-methylnicotinonitrile is not detailed here, it is expected that the ethoxy and methyl groups would significantly influence the packing arrangement and the types of intermolecular forces at play, potentially leading to more complex and functional supramolecular architectures.

For example, the presence of the ethoxy group could promote the formation of specific hydrogen bonding patterns or lead to interdigitated structures that create channels or cavities within the crystal lattice. The methyl group, while seemingly simple, can also play a role in directing the crystal packing through steric effects and weak C-H···π interactions.

The table below presents a summary of potential supramolecular interactions and the resulting assemblies that could be formed using 6-ethoxy-4-methylnicotinonitrile as a building block.

Table 2: Potential Supramolecular Assemblies Utilizing 6-Ethoxy-4-methylnicotinonitrile

| Type of Interaction | Description | Potential Supramolecular Architecture | Potential Applications |

| Hydrogen Bonding | The pyridine nitrogen and nitrile nitrogen can act as hydrogen bond acceptors with suitable donor molecules. | 1D chains, 2D sheets, or 3D networks. | Crystal engineering, design of co-crystals with specific properties. |

| π-π Stacking | The aromatic pyridine rings can stack on top of each other, driven by electrostatic and van der Waals forces. | Columnar structures or layered arrangements. | Organic electronic materials, conductive assemblies. |

| Metal Coordination | The pyridine nitrogen and nitrile group can coordinate to metal centers, forming coordination polymers or metal-organic frameworks (MOFs). | Discrete coordination complexes, 1D, 2D, or 3D coordination polymers. | Catalysis, gas storage, sensing. |

Computational and Theoretical Investigations of 6 Ethoxy 4 Methylnicotinonitrile

Electronic Structure Analysis using Quantum Chemical Methods

Quantum chemical methods are fundamental to understanding the electronic properties and reactivity of a molecule. These computational tools provide insights into the distribution of electrons, the energies of molecular orbitals, and other key electronic descriptors.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the ground state properties of molecules due to its balance of accuracy and computational efficiency. For 6-ethoxy-4-methylnicotinonitrile, DFT calculations would be employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms.

A typical DFT study would involve selecting a functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p), to solve the Kohn-Sham equations. The results of such a calculation would provide key geometric parameters. While specific data for 6-ethoxy-4-methylnicotinonitrile is not available, a hypothetical optimized structure would yield bond lengths and angles. For instance, in a related molecule, 2-methoxy-4,6-diphenylnicotinonitrile, the pyridine (B92270) ring and the adjacent phenyl rings are nearly coplanar, which influences its electronic properties. nih.gov Similar planarity or specific dihedral angles would be expected for 6-ethoxy-4-methylnicotinonitrile, influencing its crystal packing and intermolecular interactions.

Furthermore, DFT calculations can elucidate various electronic properties, including the dipole moment, polarizability, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting intermolecular interactions.

Ab Initio and Semi-Empirical Methods for Molecular Orbital Characterization

Beyond DFT, other quantum chemical methods can be used to characterize the molecular orbitals (MOs) of 6-ethoxy-4-methylnicotinonitrile. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), provide a rigorous, albeit computationally expensive, way to study electronic structure. These methods are valuable for obtaining highly accurate descriptions of electron correlation.

Semi-empirical methods, on the other hand, offer a faster, though less accurate, alternative by incorporating experimental parameters to simplify calculations. These methods can be useful for preliminary analyses of large systems or for dynamic simulations where a large number of calculations are required.

The characterization of molecular orbitals involves determining their energy levels and visualizing their shapes. This information is fundamental to understanding the electronic transitions and chemical bonding within the molecule. For 6-ethoxy-4-methylnicotinonitrile, the analysis would focus on the distribution of the π-orbitals across the pyridine ring and the influence of the ethoxy, methyl, and nitrile substituents on their energies and shapes.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.eduyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For 6-ethoxy-4-methylnicotinonitrile, the electron-donating ethoxy group and the electron-withdrawing nitrile group would significantly influence the energies and localizations of the HOMO and LUMO. It is expected that the HOMO would be localized more on the pyridine ring and the ethoxy group, while the LUMO would have significant contributions from the nitrile group and the pyridine ring. The analysis of the spatial distribution of these orbitals would allow for the prediction of the most likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties for 6-Ethoxy-4-methylnicotinonitrile

| Parameter | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | High | Indicates a stronger tendency to donate electrons (nucleophilic). |

| LUMO Energy | Low | Indicates a stronger tendency to accept electrons (electrophilic). |

Simulation of Reaction Mechanisms and Transition States

Computational chemistry also provides powerful tools for elucidating the pathways of chemical reactions, including the identification of transition states and the calculation of reaction energetics.

Computational Elucidation of Synthetic Pathways

The synthesis of substituted nicotinonitriles often involves multi-step reactions. nih.gov Computational methods can be used to model these synthetic pathways to understand the underlying reaction mechanisms. For 6-ethoxy-4-methylnicotinonitrile, this could involve simulating key steps such as the cyclization reaction to form the pyridine ring.

By mapping the potential energy surface of the reaction, computational chemists can identify the most favorable reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. The geometry and electronic structure of the transition state provide valuable insights into the factors that control the reaction rate and selectivity.

Kinetic and Thermodynamic Studies of Key Transformations

Once the stationary points on the potential energy surface (reactants, products, and transition states) have been located, their energies can be used to calculate important kinetic and thermodynamic parameters. Thermodynamic properties such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction indicate whether a transformation is energetically favorable.

Kinetic parameters, most notably the activation energy (Ea), can be determined from the energy difference between the reactants and the transition state. The activation energy is a key factor in determining the rate of a reaction. According to transition state theory, a lower activation energy corresponds to a faster reaction rate.

For the synthesis of 6-ethoxy-4-methylnicotinonitrile, computational studies could compare different potential synthetic routes by calculating their respective activation energies and reaction free energies. This would allow for the prediction of the most efficient synthetic strategy under different reaction conditions.

Table 3: Hypothetical Kinetic and Thermodynamic Data for a Key Synthetic Step

| Parameter | Calculated Value | Significance |

|---|---|---|

| Activation Energy (Ea) | Value in kcal/mol or kJ/mol | Determines the rate of the reaction; lower is faster. |

| Enthalpy of Reaction (ΔH) | Value in kcal/mol or kJ/mol | Indicates if the reaction is exothermic or endothermic. |

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For 6-Ethoxy-4-methylnicotinonitrile, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) characteristics, vibrational modes (infrared and Raman), and electronic transitions (UV-Vis). These predictions are typically grounded in density functional theory (DFT) and time-dependent DFT (TD-DFT) methods.

The prediction of NMR chemical shifts and coupling constants through computational methods has become an invaluable tool for structural elucidation and conformational analysis of organic molecules. nih.gov By calculating the magnetic shielding tensors of atomic nuclei, a theoretical NMR spectrum can be generated, which, when compared with experimental data, can confirm or help identify the correct structure.

Detailed Research Findings:

Theoretical ¹H and ¹³C NMR chemical shifts for 6-Ethoxy-4-methylnicotinonitrile can be calculated using DFT methods, such as the B3LYP or mPW1PW91 functionals, with an appropriate basis set like 6-31+G(d,p). nih.govresearchgate.net The calculations are typically performed on a geometry-optimized structure of the molecule. To improve accuracy, it is common to calculate the chemical shifts relative to a reference standard, such as tetramethylsilane (TMS), which is also calculated at the same level of theory.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For 6-Ethoxy-4-methylnicotinonitrile, the electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring are expected to cause downfield shifts for nearby protons and carbons. Conversely, the electron-donating ethoxy and methyl groups would lead to upfield shifts for the nuclei associated with them.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Ethoxy-4-methylnicotinonitrile

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H | 8.5 - 8.7 | - |

| Pyridine-H | 6.8 - 7.0 | - |

| -CH₃ (Methyl) | 2.3 - 2.5 | 18 - 20 |

| -O-CH₂- (Ethoxy) | 4.3 - 4.5 | 64 - 66 |

| -CH₃ (Ethoxy) | 1.3 - 1.5 | 14 - 16 |

| Pyridine-C (CN) | - | 118 - 120 |

| Pyridine-C (CH₃) | - | 150 - 152 |

| Pyridine-C (Ethoxy) | - | 162 - 164 |

| Pyridine-C | - | 108 - 110 |

| Pyridine-C | - | 155 - 157 |

| -CN | - | 117 - 119 |

Note: These are hypothetical values based on typical chemical shift ranges for similar functional groups and are presented for illustrative purposes.

Spin-spin coupling constants (J-couplings) can also be calculated to provide further structural information, particularly regarding the connectivity and dihedral angles between coupled nuclei.

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule, which arise from the vibrations of its constituent atoms. These computational spectra are instrumental in assigning the vibrational modes observed in experimental spectra.

Detailed Research Findings:

The vibrational frequencies and intensities for 6-Ethoxy-4-methylnicotinonitrile can be calculated using DFT methods, often with the B3LYP functional and a 6-31G(d) basis set. mdpi.com The calculation provides a set of normal modes of vibration, each with a corresponding frequency. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations, and thus are frequently scaled by an empirical factor to improve agreement with experimental data.

Key vibrational modes for 6-Ethoxy-4-methylnicotinonitrile would include:

C≡N stretch: A strong, sharp band in the IR spectrum, typically around 2220-2260 cm⁻¹.

C-O-C stretches (ethoxy group): Asymmetric and symmetric stretching vibrations, usually found in the 1050-1250 cm⁻¹ region.

C-H stretches: Aromatic C-H stretches from the pyridine ring (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl and ethoxy groups (below 3000 cm⁻¹).

Pyridine ring vibrations: A series of characteristic bands for the stretching and bending of the pyridine ring.

Interactive Data Table: Predicted Vibrational Frequencies for 6-Ethoxy-4-methylnicotinonitrile

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Medium |

| C≡N Stretch | 2230 - 2250 | Strong | Strong |

| Pyridine Ring Stretch | 1580 - 1620 | Strong | Medium |

| Pyridine Ring Stretch | 1450 - 1500 | Strong | Medium |

| C-O-C Asymmetric Stretch | 1240 - 1260 | Strong | Weak |

| C-O-C Symmetric Stretch | 1040 - 1060 | Medium | Medium |

Note: These are hypothetical values based on characteristic vibrational frequencies for the functional groups present and are for illustrative purposes.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra (UV-Vis) of molecules. scispace.com These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light.

Detailed Research Findings:

The UV-Vis spectrum of 6-Ethoxy-4-methylnicotinonitrile can be calculated using TD-DFT methods. The calculations yield the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). The transitions are typically from occupied molecular orbitals (like the HOMO - Highest Occupied Molecular Orbital) to unoccupied molecular orbitals (like the LUMO - Lowest Unoccupied Molecular Orbital).

For a molecule with a conjugated π-system like 6-Ethoxy-4-methylnicotinonitrile, π → π* transitions are expected to dominate the UV-Vis spectrum. The presence of heteroatoms with lone pairs (N and O) can also lead to n → π* transitions. The specific wavelengths of maximum absorption (λ_max) are influenced by the extent of conjugation and the nature of the substituents. The electron-donating ethoxy group and the electron-withdrawing nitrile group on the pyridine ring are likely to cause a red-shift (shift to longer wavelengths) in the absorption bands compared to unsubstituted pyridine.

Interactive Data Table: Predicted Electronic Transitions for 6-Ethoxy-4-methylnicotinonitrile

| Transition | Predicted Wavelength (λ_max, nm) | Oscillator Strength (f) | Orbitals Involved |

| S₀ → S₁ | 280 - 300 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 240 - 260 | > 0.1 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 210 - 230 | > 0.1 | HOMO → LUMO+1 (π → π*) |

Note: These are hypothetical values based on typical electronic transitions for similar aromatic systems and are for illustrative purposes.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and preferred shapes of molecules over time. These methods are crucial for understanding a molecule's flexibility and how it interacts with its environment.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like 6-Ethoxy-4-methylnicotinonitrile, which has rotatable bonds in its ethoxy group, multiple low-energy conformations may exist.

Detailed Research Findings:

The conformational landscape of 6-Ethoxy-4-methylnicotinonitrile can be explored through systematic or stochastic search methods. A key aspect is the rotation around the C-O and O-C bonds of the ethoxy group. The potential energy surface can be scanned by rotating these dihedral angles to locate energy minima, which correspond to stable conformers. The relative energies of these conformers can be calculated using DFT to determine their populations at a given temperature according to the Boltzmann distribution. Molecular dynamics simulations can also be employed to explore the conformational space by simulating the molecule's movement over time, allowing it to overcome energy barriers and sample different conformations. nih.gov

The properties and behavior of a molecule can be significantly influenced by its interactions with surrounding molecules, including solvent molecules. Computational methods can model these effects to provide a more realistic description of the molecule in a condensed phase.

Detailed Research Findings:

The influence of a solvent on the properties of 6-Ethoxy-4-methylnicotinonitrile can be modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for studying how the solvent affects conformational energies and spectroscopic properties.

Explicit solvent models involve simulating the solute molecule along with a number of individual solvent molecules. This method, often used in molecular dynamics simulations, provides a more detailed picture of specific intermolecular interactions, such as hydrogen bonding between the nitrile nitrogen or the pyridine nitrogen of 6-Ethoxy-4-methylnicotinonitrile and protic solvent molecules. These interactions can affect the conformational preferences and the electronic structure of the molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the application of one-dimensional and multi-dimensional NMR experiments, a comprehensive picture of the atomic connectivity and spatial relationships within 6-Ethoxy-4-methylnicotinonitrile can be constructed.

Multi-dimensional NMR Techniques (2D-COSY, HSQC, HMBC) for Definitive Structure Assignment

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts of 6-Ethoxy-4-methylnicotinonitrile, a series of two-dimensional NMR experiments are employed.

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) correlations within the molecule. For 6-Ethoxy-4-methylnicotinonitrile, COSY would be expected to show a correlation between the methyl and methylene (B1212753) protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the direct one-bond correlations between protons and the carbons to which they are attached. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It is instrumental in piecing together the molecular skeleton by connecting quaternary carbons (like the nitrile carbon and the substituted pyridine (B92270) ring carbons) to nearby protons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for 6-Ethoxy-4-methylnicotinonitrile is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | ~8.5 | ~150 | H5 → C2, C3, C4 |

| 3 | - | ~105 | - |

| 4 | - | ~160 | CH₃(4) → C3, C4, C5 |

| 5 | ~6.8 | ~110 | H2 → C3, C4 |

| 6 | - | ~165 | OCH₂(ethoxy) → C6 |

| 7 (CN) | - | ~118 | H2, H5 → C7 |

| 8 (CH₃) | ~2.4 | ~20 | H2, H5 → C8 |

| 9 (OCH₂) | ~4.4 | ~62 | CH₃(ethoxy) → C9 |

| 10 (CH₃) | ~1.4 | ~15 | OCH₂(ethoxy) → C10 |

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance or monitoring the progress of a reaction without the need for a compound-specific reference standard. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of 6-Ethoxy-4-methylnicotinonitrile can be determined with high precision. For accurate quantification, experimental parameters such as relaxation delays (D1) must be sufficiently long (typically 5 times the longest T1 relaxation time of the nuclei being observed) to ensure complete signal recovery between scans.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides exquisitely accurate mass measurements, enabling the determination of elemental compositions and the elucidation of fragmentation patterns.

Accurate Mass Determination and Elemental Composition

HRMS can measure the mass of a molecule with a high degree of accuracy (typically to within 5 ppm). This allows for the calculation of the elemental formula of 6-Ethoxy-4-methylnicotinonitrile. The expected exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Theoretical Exact Mass Calculation for C₁₀H₁₂N₂O:

C: 10 * 12.00000 = 120.00000

H: 12 * 1.00783 = 12.09396

N: 2 * 14.00307 = 28.00614

O: 1 * 15.99491 = 15.99491

Total Exact Mass: 176.09499 u

An experimental HRMS measurement close to this value would strongly support the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of 6-Ethoxy-4-methylnicotinonitrile) and its subsequent fragmentation through collision-induced dissociation. By analyzing the resulting product ions, the fragmentation pathways can be deduced, providing further structural confirmation.

Expected Fragmentation Patterns:

Loss of the ethoxy group (-•OCH₂CH₃)

Loss of ethylene (B1197577) from the ethoxy group (-C₂H₄)

Fissions of the pyridine ring structure

Single Crystal X-ray Diffraction Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise arrangement of atoms in the crystal lattice can be determined, providing bond lengths, bond angles, and torsional angles.

Should a suitable single crystal of 6-Ethoxy-4-methylnicotinonitrile be grown, X-ray diffraction analysis would provide the ultimate confirmation of its molecular structure. A summary of potential crystallographic data is presented in the hypothetical table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Value] |

| R-factor | < 0.05 |

Note: The values in this table are hypothetical and would need to be determined experimentally.

An extensive search of publicly available scientific literature and chemical databases has been conducted to gather information on the chemical compound 6-Ethoxy-4-methylnicotinonitrile for the purpose of generating a detailed scientific article. The investigation focused on acquiring data related to its advanced spectroscopic characterization and structural elucidation, specifically targeting its solid-state molecular structure, stereochemistry, intermolecular interactions, crystal packing, and its Infrared (IR) and Raman spectroscopic profiles.

Despite a thorough and targeted search, no specific experimental or theoretical research findings for "6-Ethoxy-4-methylnicotinonitrile" could be located in the accessible literature. Consequently, the data required to populate the requested sections and subsections of the article, including crystallographic parameters, details of intermolecular forces, and vibrational mode assignments, is not available.

Therefore, it is not possible to generate the scientific article as requested due to the absence of published research on the specified properties of 6-Ethoxy-4-methylnicotinonitrile.

Future Research Directions and Emerging Paradigms

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

Currently, there are no specific research articles detailing sustainable or green chemistry approaches for the synthesis of 6-Ethoxy-4-methylnicotinonitrile. However, the principles of green chemistry provide a clear framework for future synthetic design. These principles advocate for the use of renewable feedstocks, the reduction of hazardous waste, and energy efficiency. Future research could explore the synthesis of this compound using greener solvents, catalytic methods to replace stoichiometric reagents, and processes that maximize atom economy.

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is a cornerstone of modern chemical synthesis. For a molecule like 6-Ethoxy-4-methylnicotinonitrile, research into catalytic methods for its formation would be a significant advancement. This could involve the use of transition metal catalysts or organocatalysts to achieve high yields and selectivity under mild reaction conditions. Such studies would be foundational for enabling more efficient and scalable production of this compound.

Integration of Machine Learning and AI in Synthetic Route Design and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. In the context of 6-Ethoxy-4-methylnicotinonitrile, ML algorithms could be employed to predict its physicochemical properties, potential biological activities, and to design optimal synthetic routes. These computational tools can analyze vast datasets of chemical information to identify patterns and make predictions, thereby reducing the need for extensive empirical experimentation. However, at present, there are no published studies where these techniques have been specifically applied to 6-Ethoxy-4-methylnicotinonitrile.

Expanding the Utility of 6-Ethoxy-4-methylnicotinonitrile in Advanced Materials Chemistry

The unique structural features of nicotinonitrile derivatives suggest potential applications in advanced materials. The nitrile group and the substituted pyridine (B92270) ring could allow 6-Ethoxy-4-methylnicotinonitrile to serve as a building block for polymers, organic light-emitting diodes (OLEDs), or other functional materials. Research in this area would involve incorporating the molecule into larger systems and characterizing the properties of the resulting materials. To date, the potential of 6-Ethoxy-4-methylnicotinonitrile in materials science remains unexplored in the scientific literature.

Investigations into Complex Supramolecular Assemblies Involving the Nicotinonitrile Core

The nicotinonitrile core, with its nitrogen atoms and aromatic system, is capable of participating in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the formation of complex supramolecular assemblies. Future research could investigate how 6-Ethoxy-4-methylnicotinonitrile self-assembles or interacts with other molecules to form ordered structures with novel properties. Such studies are crucial for the development of new functional materials and systems, yet no specific research has been published on the supramolecular chemistry of this particular compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.